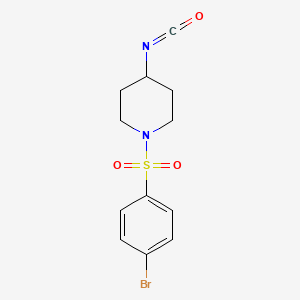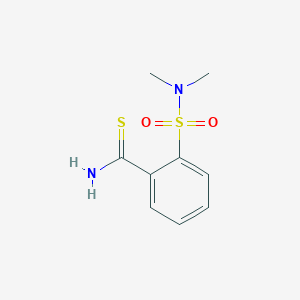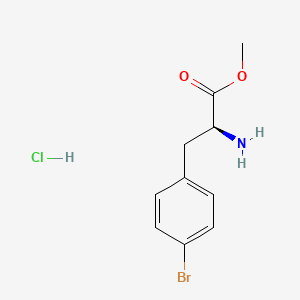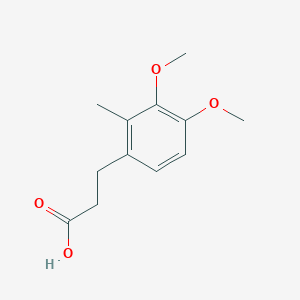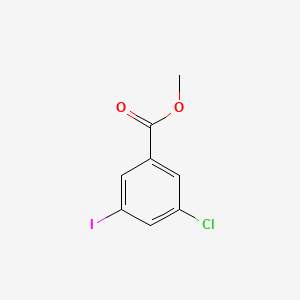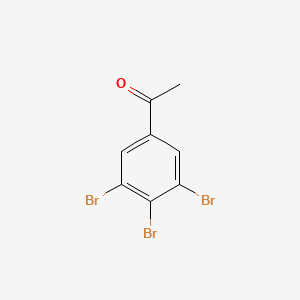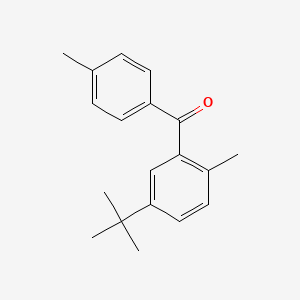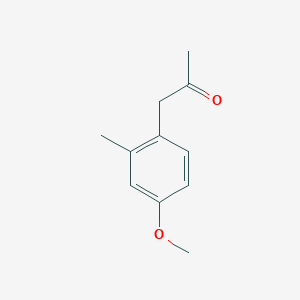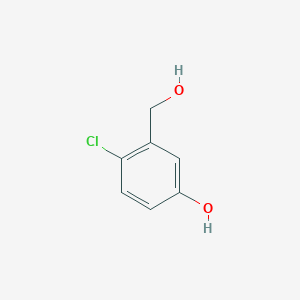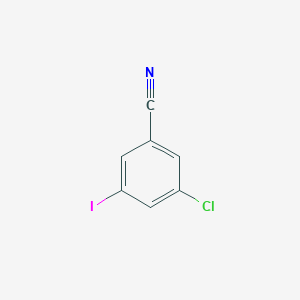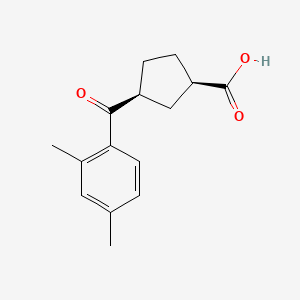
cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a heterocyclic aromatic organic compound. It is a chiral compound and contains a mixture of enantiomers . The compound has received considerable attention in scientific research due to its versatile and important properties.
Molecular Structure Analysis
The molecular formula of “cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is C15H18O3 . The InChI code is 1S/C15H18O3/c1-9-3-6-13 (10 (2)7-9)14 (16)11-4-5-12 (8-11)15 (17)18/h3,6-7,11-12H,4-5,8H2,1-2H3, (H,17,18)/t11-,12+/m0/s1 . The compound contains a total of 37 bonds, including 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Physical And Chemical Properties Analysis
The compound is a white to off-white solid . It has a molecular weight of 246.31 g/mol .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry and Biomonitoring
- Application in Analytical Methods : cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is utilized in analytical chemistry, particularly in the quantification of synthetic pyrethroid insecticides' urinary metabolites. A study developed an isotope dilution high-performance liquid chromatography-tandem mass spectrometry method for measuring metabolites including cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acids in human urine. This approach is pivotal in monitoring exposure to pyrethroid insecticides (Baker, Olsson, & Barr, 2004).
Organic Synthesis
- In Organic Synthesis : This compound plays a significant role in organic synthesis. For example, the cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane –[PdCl(C3H5)]2 system, which includes similar cyclopentane structures, is utilized in catalyzing cross-coupling reactions. Such systems are instrumental in synthesizing complex organic compounds and have a remarkable influence on the yield and efficiency of these reactions (Feuerstein, Laurenti, Bougeant, Doucet, & Santelli, 2001).
Environmental Sciences
- Environmental Science Applications : In environmental sciences, methods have been developed for detecting and quantifying metabolites of synthetic pyrethroids in environmental samples. Such analyses often involve the study of compounds structurally related to cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid, providing insights into environmental exposure and contamination levels (Leng & Gries, 2005).
Drug Design and Pharmacology
- In Drug Design : The compound and its related structures are explored in drug design. For instance, the cyclopentane-1,3-dione moiety, resembling the core structure of cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid, is investigated as a novel isostere for the carboxylic acid functional group. This exploration aids in the development of new drugs, particularly as receptor antagonists (Ballatore et al., 2011).
Toxicology
- In Toxicology Studies : The related cyclopentane carboxylic acids are used in toxicological research, particularly in studying the metabolism and effects of synthetic pyrethroids. These studies help in understanding the impact of these compounds on human health and the environment (Lestremau, Willemin, Chatellier, Desmots, & Brochot, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1R,3S)-3-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-3-6-13(10(2)7-9)14(16)11-4-5-12(8-11)15(17)18/h3,6-7,11-12H,4-5,8H2,1-2H3,(H,17,18)/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKRTGYZDFMFMB-NWDGAFQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCC(C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

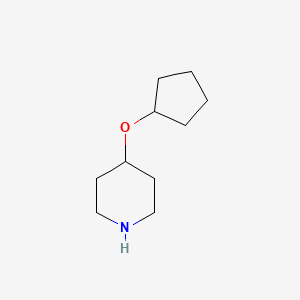
![3-[(2,4-Dimethylphenoxy)methyl]piperidine](/img/structure/B1358872.png)
